DBCO-PEG5-NHS ester
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Overview
Description
DBCO-PEG5-NHS ester is an amine-reactive labeling reagent often used for the introduction of DBCO moiety into proteins, peptides (side chain of lysine), or amino-modified oligo . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a click chemistry reagent .
Molecular Structure Analysis
The chemical formula of this compound is C36H43N3O11 . Its exact mass is 693.29 and its molecular weight is 693.750 .Chemical Reactions Analysis
This compound reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic condition to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical and Chemical Properties Analysis
This compound is a yellow to slightly orange oil . It is soluble in DMSO, DMF, DCM, THF, CHCl3 . The PEG5 spacer increases the water solubility of compounds in aqueous media .Scientific Research Applications
DBCO-PEG5-NHS ester is used in the development of click-crosslinkable and photodegradable gelatin hydrogels for micropatterned three-dimensional cell culture. This application is significant for tissue engineering and regenerative medicine (Tamura et al., 2015).
It plays a crucial role in fluorescent antibody multiplexing. By conjugating this compound linker to antibodies and using them in fluorescence Multiplexing using Spectral Imaging and Combinatorics (MuSIC), it enables the creation of unique spectral signatures for increased multiplexing in biomedical and drug discovery research (McCarthy et al., 2020).
It is instrumental in enhancing initial and sustained cell interactions in bioactive hydrogels, which is important for regenerative medicine applications. By modifying the density of PEG linkers on protein backbones, it helps improve cell adhesion and spreading to bioactive hydrogels (Browning et al., 2013).
This compound is also used in the development of an injectable dual redox responsive diselenide-containing poly(ethylene glycol) hydrogel. This hydrogel shows potential applications in drug delivery and stimuli-responsive drug release (Gong et al., 2017).
Its application extends to the field of tumor cell killing in vivo, where it is used for the folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes, an important technique in cancer therapy (Klein et al., 2018).
Mechanism of Action
Future Directions
DBCO-PEG5-NHS ester is a promising compound in the field of bioconjugation and click chemistry. It is used in the synthesis of PROTACs and ADCs, which are significant in targeted drug delivery . Its future applications may include the development of more efficient and specific drug delivery systems.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJSALGAVUYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?
A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]
Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?
A2: The use of this compound offers several advantages for creating effective MuSIC probes:
- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]
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